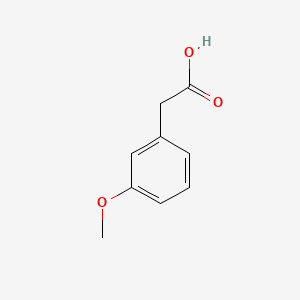

3-Methoxyphenylacetic acid

Descripción general

Descripción

El ácido m-metoxifenilacético, también conocido como ácido 3-metoxifenilacético, es un compuesto orgánico con la fórmula química C₉H₁₀O₃. Se caracteriza por un grupo metoxi (-OCH₃) unido a la posición meta del anillo fenilo y un grupo ácido carboxílico (-COOH) unido a la parte de ácido acético. Este compuesto es conocido por su presencia en varios productos naturales y farmacéuticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Un método común para sintetizar ácido m-metoxifenilacético implica la oxidación del alcohol 3-metoxibencílico utilizando clorito de sodio (NaClO₂) catalizado por TEMPO (2,2,6,6-tetrametil-1-piperidiniloxilo) e hipoclorito de sodio (NaOCl). La reacción se lleva a cabo en acetonitrilo y tampón de fosfato de sodio a 35°C .

Métodos de Producción Industrial: En entornos industriales, el ácido m-metoxifenilacético se puede producir mediante la hidrólisis de cianuro de metoxibencilo en presencia de ácido sulfúrico concentrado a temperaturas elevadas (90-150°C). La mezcla de reacción se neutraliza, decolora y se acidifica para precipitar el producto .

Tipos de Reacciones:

Reducción: Se puede reducir a 3-metoxifeniletanol utilizando agentes reductores como hidruro de litio y aluminio (LiAlH₄).

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones adecuadas.

Reactivos y Condiciones Comunes:

Oxidación: Clorito de sodio, TEMPO, hipoclorito de sodio.

Reducción: Hidruro de litio y aluminio.

Sustitución: Varios electrófilos y nucleófilos dependiendo de la sustitución deseada.

Productos Principales:

Oxidación: Radical 3-metoxibencilo.

Reducción: 3-Metoxifeniletanol.

Sustitución: Diversos ácidos fenilacéticos sustituidos.

Aplicaciones Científicas De Investigación

Phytotoxic Activity

Identification as a Phytotoxin

3-Methoxyphenylacetic acid has been identified as a phytotoxin produced by the fungal pathogen Rhizoctonia solani, which affects various crops, including soybeans. Research indicates that this compound can induce necrosis in plant tissues, particularly in tobacco leaves, highlighting its role in plant-pathogen interactions. The study demonstrated that 3-MOPAA significantly impairs the growth and symbiotic nitrogen fixation activity of soybean plants, suggesting its potential impact on agricultural productivity .

Case Study: Impact on Soybean Nodule Activity

In a study examining the effects of phytotoxic compounds from R. solani, it was found that 3-MOPAA reduced root nodule activity in soybeans. The research indicated that the presence of this compound leads to significant histopathological changes in root nodules, which are crucial for nitrogen fixation .

Analytical Applications

Fluorimetric Estimation

A fluorimetric method has been developed for estimating 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), which is related to 3-MOPAA. This method has been successfully applied to normal brain tissue samples, demonstrating the potential of 3-MOPAA derivatives in neurological research .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Research into the biosynthesis of 3-MOPAA has identified specific enzymes involved in its production from phenylacetic acid (PAA). Enzymes such as hydroxylases and methyltransferases play critical roles during pathogen infection, suggesting that manipulating these pathways could lead to new strategies for managing plant diseases caused by R. solani .

Table: Comparison of Enzymatic Pathways Involved in 3-MOPAA Synthesis

| Enzyme | Function | Role in Synthesis |

|---|---|---|

| Shikimate kinase | Converts shikimic acid to PAA | Initial step in PAA synthesis |

| EPSP synthase | Catalyzes the formation of chorismate | Precursor for aromatic amino acids |

| Hydroxylase | Adds hydroxyl groups to phenolic compounds | Converts PAA to 3-MOPAA |

| Methyltransferase | Transfers methyl groups | Modifies PAA derivatives |

Medicinal Chemistry

Potential Therapeutic Applications

The structural similarity of 3-MOPAA to other biologically active compounds suggests potential therapeutic applications. Its derivatives may exhibit anti-inflammatory or neuroprotective properties, warranting further investigation into their pharmacological effects .

Mecanismo De Acción

El mecanismo de acción del ácido m-metoxifenilacético como fitotoxina implica su capacidad para interrumpir las estructuras de la membrana celular vegetal, lo que lleva a un aumento de la permeabilidad y la fuga de contenido celular. Esto da como resultado daño celular y necrosis . El compuesto puede interactuar con enzimas específicas como hidrolasas o metiltransferasas para ejercer sus efectos .

Compuestos Similares:

Ácido 4-metoxifenilacético: Estructura similar pero con el grupo metoxi en la posición para.

Ácido 2-metoxifenilacético: Grupo metoxi en la posición orto.

Ácido fenilacético: Carece del grupo metoxi.

Singularidad: El ácido m-metoxifenilacético es único debido a su patrón de sustitución específico, que influye en su reactividad y actividad biológica. La posición meta del grupo metoxi proporciona propiedades químicas distintas en comparación con sus contrapartes orto y para .

Comparación Con Compuestos Similares

4-Methoxyphenylacetic acid: Similar structure but with the methoxy group at the para position.

2-Methoxyphenylacetic acid: Methoxy group at the ortho position.

Phenylacetic acid: Lacks the methoxy group.

Uniqueness: m-Methoxyphenylacetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The meta position of the methoxy group provides distinct chemical properties compared to its ortho and para counterparts .

Actividad Biológica

3-Methoxyphenylacetic acid (m-MPAA), also known as homovanillic acid (HVA), is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of m-MPAA, including its antioxidant, anti-inflammatory, and neurochemical properties, supported by case studies and research findings.

- Chemical Formula : C9H10O3

- CAS Number : 1798-09-0

- Molecular Weight : 166.17 g/mol

Sources and Metabolism

This compound is primarily derived from the metabolism of catecholamines, particularly dopamine. It is produced in the body through the enzymatic conversion of dopamine via catechol-O-methyltransferase (COMT) . The compound is also found in various plant sources, including buckwheat, where it contributes to the health benefits attributed to the plant's phytochemicals .

1. Antioxidant Activity

Research indicates that m-MPAA exhibits significant antioxidant properties. A study comparing various phenolic metabolites found that m-MPAA demonstrated a robust ability to scavenge free radicals, which can mitigate oxidative stress-related damage .

| Compound | Antioxidant Activity |

|---|---|

| Quercetin | Highest |

| Rutin | Moderate |

| This compound | Significant |

The antioxidant activity of m-MPAA is crucial in preventing cellular damage and may play a role in reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

m-MPAA has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it can downregulate pro-inflammatory cytokines such as IL-8 and MCP-1 in inflamed cells . This suggests potential therapeutic applications in managing inflammatory conditions.

3. Neurochemical Effects

As a metabolite of dopamine, m-MPAA plays a role in neurochemical processes. It has been associated with mood regulation and cognitive functions. Case studies indicate that alterations in levels of m-MPAA may correlate with neuropsychiatric disorders, including anxiety and depression .

Case Study 1: Neurochemical Assessment

A study assessing neurochemical ratios in patients with obsessive-compulsive disorder (OCD) found that lower levels of m-MPAA were associated with increased symptom severity. This highlights its potential role as a biomarker for OCD and other anxiety disorders .

Case Study 2: Phytotoxicity in Agriculture

Research on Rhizoctonia solani revealed that m-MPAA functions as a phytotoxin, impairing root nodule activity in soybean plants. This finding underscores its significance not only in human health but also in agricultural contexts .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGPZHPSIPPYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170865 | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1798-09-0 | |

| Record name | (3-Methoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.